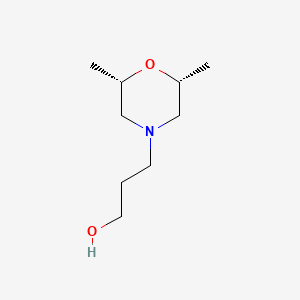

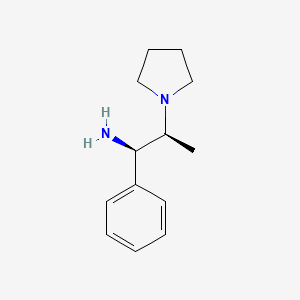

![molecular formula C16H19N3O3S B2377436 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 958843-11-3](/img/structure/B2377436.png)

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide” is a chemical compound that belongs to the class of N-heterocycles . It is a novel heterocycle that has been designed and synthesized by chemists through new strategies . The synthesized molecules were screened for their efficacy against the typical drugs in the market .

Synthesis Analysis

The synthesis of this compound involves the use of various intermediates . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis

The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. The IR spectrum showed a characteristic absorption band due to -OH stretching and C=O . The 1H NMR and 13C NMR spectra provided further details about the chemical shifts of the protons and carbon atoms in the molecule .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 186.7–186.8 °C . The 1H NMR and 13C NMR spectra provided details about the chemical shifts of the protons and carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide has been studied for its antimicrobial properties. Farag et al. (2009) reported the synthesis of related pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, demonstrating moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Cancer Therapy

This compound has potential applications in cancer therapy. Jiang et al. (2016) designed and synthesized derivatives, including 3-methoxy-N-phenylbenzamide, as c-MET inhibitors, showing potent anticancer activity against various cancer cell lines (Jiang et al., 2016). Additionally, Sirajuddin et al. (2015) synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide and reported its significant in vitro anticancer activity against lung carcinoma and Vero cell lines (Sirajuddin et al., 2015).

Tumour Inhibition and Antioxidant Activity

The compound also shows promise in tumor inhibition and antioxidant activities. Faheem (2018) conducted computational and pharmacological evaluations on related 1,3,4-oxadiazole and pyrazole derivatives, assessing their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Corrosion Inhibition

Yadav et al. (2016) explored the use of pyranopyrazole derivatives, including those with 4-methoxyphenyl groups, as inhibitors for mild steel corrosion in HCl solution. This study contributes to understanding the compound's utility in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

Molecular Docking and Quantum Chemical Calculations

The compound's molecular structure and interactions have been investigated using quantum chemical calculations and molecular docking. Viji et al. (2020) conducted a detailed study on a related compound, providing insights into its potential biological effects and interactions (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Mecanismo De Acción

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that heterocycles containing the pyrazole moiety are known to display significant biological activities . They have been used in diverse applications and are known to have excellent metabolic and thermal stability .

Direcciones Futuras

The compound and its derivatives could be investigated for their therapeutic activity against various proteins in the treatment of diseases . The pharmacophore hybridization approach plays a key and leading role in the modern medicinal chemistry of anticancer agents . The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties .

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-3-4-15(20)17-16-13-9-23(21)10-14(13)18-19(16)11-5-7-12(22-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDRUQBIMLEZFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

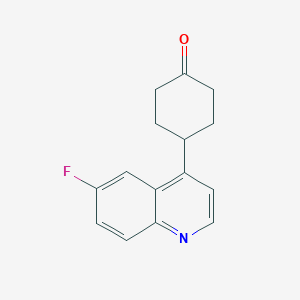

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)

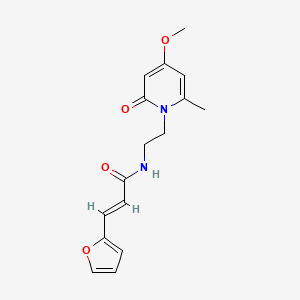

![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2377359.png)

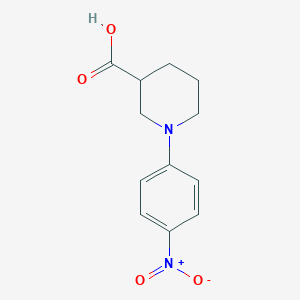

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)

![6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2377366.png)

![6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2377370.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B2377371.png)

![N~3~-allyl-N~1~-[3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B2377372.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2377377.png)